8-Acetyl-4-methyl umbelliferone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl umbelliferone typically involves the Pechmann condensation reaction. This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid, such as concentrated sulfuric acid . The reaction conditions usually require refluxing the mixture to facilitate the formation of the coumarin ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetyl-4-methyl umbelliferone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
8-Acetyl-4-methyl umbelliferone has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting metal ions and monitoring chemical reactions.
Biology: Employed in studying enzyme activities and cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations
Wirkmechanismus
The mechanism of action of 8-acetyl-4-methyl umbelliferone involves multiple pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: Induces apoptosis and inhibits cell proliferation by targeting specific molecular pathways, such as the Wnt/β-catenin signaling pathway
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Umbelliferone (7-hydroxycoumarin): A naturally occurring coumarin with similar pharmacological properties.
4-Methylumbelliferone: Another derivative with notable biological activities.
Esculetin (6,7-dihydroxycoumarin): Known for its antioxidant and anti-inflammatory effects
Uniqueness
8-Acetyl-4-methyl umbelliferone stands out due to its unique acetyl group, which enhances its chemical reactivity and potential for forming various derivatives. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H10O4 |
---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
7-hydroxy-8-(2-oxopropyl)chromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)6-9-10(14)4-2-8-3-5-11(15)16-12(8)9/h2-5,14H,6H2,1H3 |
InChI-Schlüssel |
XGWKFCJKTXZLOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC2=C1OC(=O)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.